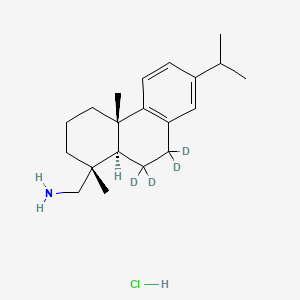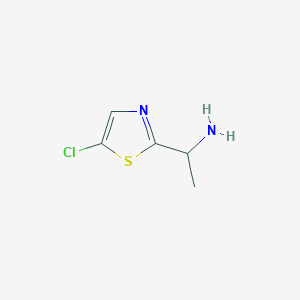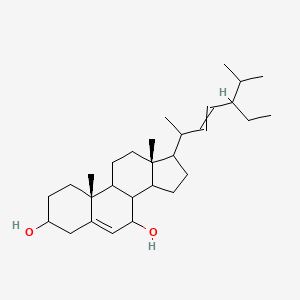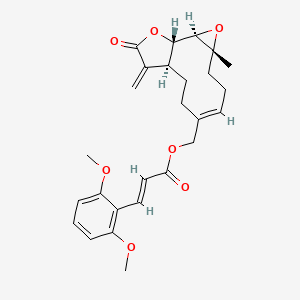
Dehydroabietylamine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leelamine-d4 (hydrochloride) is a deuterated form of leelamine, a diterpene amine. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2, and its role as an inhibitor of pyruvate dehydrogenase kinase . Leelamine-d4 (hydrochloride) is a tricyclic diterpene molecule extracted from the bark of pine trees .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of leelamine-d4 (hydrochloride) involves the deuteration of leelamine. The process typically includes the introduction of deuterium atoms into the leelamine molecule, followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this process are not widely documented in the public domain.
Industrial Production Methods
Industrial production of leelamine-d4 (hydrochloride) would likely involve large-scale deuteration processes, followed by purification and crystallization steps to obtain the hydrochloride salt. The exact methods and conditions used in industrial settings are proprietary and not publicly available.
化学反応の分析
Types of Reactions
Leelamine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of leelamine-d4 (hydrochloride) could produce a ketone or an aldehyde, while reduction could yield an alcohol.
科学的研究の応用
Leelamine-d4 (hydrochloride) has several scientific research applications, including:
作用機序
Leelamine-d4 (hydrochloride) exerts its effects through several mechanisms:
Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts the normal metabolic processes within cells.
Lysosomotropic Property: The compound accumulates in lysosomes, leading to the disruption of intracellular cholesterol transport.
Induction of Apoptosis: Leelamine-d4 (hydrochloride) induces cell death through apoptosis, particularly in cancer cells.
類似化合物との比較
Leelamine-d4 (hydrochloride) is similar to other diterpene amines, such as abietic acid and its derivatives . it is unique in its deuterated form, which can provide different pharmacokinetic properties and stability. Similar compounds include:
Abietic Acid: A diterpene acid with similar structural features but different biological activities.
Dehydroabietylamine: Another diterpene amine with comparable properties but lacking the deuterium atoms present in leelamine-d4 (hydrochloride).
Leelamine-d4 (hydrochloride) stands out due to its specific deuteration, which can enhance its stability and potentially alter its biological activity.
特性
分子式 |
C20H32ClN |
|---|---|
分子量 |
326.0 g/mol |
IUPAC名 |
[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1/i7D2,9D2; |
InChIキー |
CVPQLGCAWUAYPF-VRSFQZGISA-N |
異性体SMILES |
[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H].Cl |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)








